Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3 |
InChI Key |
NTIYJQQCHBDWKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines represents a cornerstone method for synthesizing methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate. This two-step process involves:
-
Carbonylation : A high-pressure (15–20 bar) reaction of 4-chloropyrazolo[1,5-a]pyrazine with carbon monoxide in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine (2 equiv) in methanol at 80°C for 12 hours.
-
Nitrile Intermediate Conversion : The resulting nitrile intermediate undergoes nucleophilic substitution with hydroxylamine to form amidoximes, which are subsequently reduced to amidines using hydrogen gas over a palladium catalyst.
Optimization and Challenges
Critical parameters include:
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases costs but lowers yield from 78% to 62%.
-
Pressure Sensitivity : Yields drop sharply below 10 bar due to incomplete CO insertion.
-
Byproduct Formation : Competing dimerization of pyrazolo[1,5-a]pyrazine occurs at temperatures >90°C, necessitating precise thermal control.
Suzuki Cross-Coupling for Functionalization
Boronic Acid Coupling
Suzuki-Miyaura reactions enable functionalization at the pyridine ring’s 6-position. For example, reacting methyl 4-chloro-6-iodopyrazolo[1,5-a]pyridine-2-carboxylate with phenylboronic acid in the presence of Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ (3 equiv) in dioxane/water (4:1) at 100°C for 8 hours achieves 85% yield.
Limitations
-
Substrate Availability : Iodinated precursors require multistep synthesis, increasing complexity.
-
Steric Hindrance : Bulky boronic acids (e.g., 2-naphthyl) reduce yields to <50%.
Hydrolysis and Decarboxylation Pathways
Ester Hydrolysis
Hydrolysis of the methyl ester group is achieved via refluxing with 1 M NaOH in ethanol (6 hours), followed by acidification with HCl to precipitate the carboxylic acid (91% yield).
Table 1: Hydrolysis Conditions and Yields
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOH | Reflux | 6 | 91 |
| THF/H₂O | LiOH | 60°C | 8 | 83 |
| Methanol | KOH | Reflux | 4 | 78 |
Decarboxylation to Aldehyde Derivatives
The carboxylic acid intermediate undergoes decarboxylation using MnO₂ (10 equiv) in CH₂Cl₂ at room temperature for 96 hours, yielding the corresponding aldehyde (68%).
Oxidative Cross-Dehydrogenative Coupling (CDC)
Reaction Design
A novel CDC approach couples N-amino-2-iminopyridines with β-dicarbonyl compounds under aerobic conditions. For example, reacting N-amino-2-iminopyridine with ethyl acetoacetate in ethanol containing acetic acid (6 equiv) under O₂ at 130°C for 18 hours produces this compound in 94% yield.
Table 2: CDC Reaction Optimization
| Acid (equiv) | Atmosphere | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HOAc (6) | O₂ | 130°C | 18 | 94 |
| HOAc (6) | Air | 130°C | 18 | 74 |
| p-TSA (2) | O₂ | 130°C | 18 | 41 |
Mechanistic Insights
The CDC mechanism proceeds via:
-
Enolization : β-dicarbonyl compounds form enol tautomers.
-
Nucleophilic Attack : The enol attacks the N-amino-2-iminopyridine, forming a hemiaminal intermediate.
-
Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, aromatizing the pyrazolo[1,5-a]pyridine core.
Patent-Based Synthetic Routes
Chlorination of Pyrazolo[1,5-a]pyridine Precursors
A patented method involves chlorinating pyrazolo[1,5-a]pyridine-2-carboxylates using PCl₅ in POCl₃ at 110°C for 4 hours, achieving 88% chlorination at the 4-position.
Recrystallization and Purification
The crude product is purified via recrystallization from hexanes/ethyl acetate (3:1), yielding 95% pure this compound.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Palladium Carbonylation | 78 | High | Moderate |
| Suzuki Coupling | 85 | Very High | Low |
| Hydrolysis-Decarboxylation | 68 | Low | High |
| CDC | 94 | Moderate | High |
| Patent Chlorination | 88 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Anticancer Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds within the pyrazolo family exhibit promising cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective doses for apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis via ROS generation |
| HCT116 (Colon) | 3.2 | Cell cycle arrest |
These findings suggest that this compound may act through mechanisms involving reactive oxygen species and mitochondrial dysfunction, leading to programmed cell death in cancer cells .
Kinase Inhibition
The compound has also been identified as a potential inhibitor of specific protein kinases, such as AXL and c-MET. These kinases are implicated in various signaling pathways that control cell growth and differentiation.
Antimicrobial Properties
Emerging studies have indicated that this compound possesses antimicrobial activity against various bacterial strains.
Antimicrobial Activity Table
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
This antimicrobial potential is attributed to the chlorinated aromatic structure, which enhances interaction with bacterial membranes .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its ability to undergo various functionalization reactions allows for the creation of derivatives with enhanced biological activities.
Synthesis Overview
Recent studies have demonstrated efficient synthetic routes for modifying the pyrazolo framework, leading to derivatives that exhibit improved pharmacological profiles:
Mechanism of Action
The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Chloro vs. 5/7-Bromo Derivatives
- Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363382-88-0) and ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363381-99-0) differ in halogen placement. Bromine at the 7-position (para to the ester) or 4-position (meta) alters electron distribution, impacting dipole moments and π-π stacking interactions. The 4-chloro derivative may exhibit stronger electron-withdrawing effects compared to bromine due to chlorine’s higher electronegativity .
3-Substituted Derivatives
- Methyl 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylate (Step 6, ) introduces a sulfonyl group at the 3-position, significantly increasing polarity (logP reduction) and aqueous solubility. This modification is critical for improving pharmacokinetic properties in drug candidates .
- Methyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate (Compound 7, ) features an amino group at the 3-position, enabling participation in hydrogen bonding and serving as a precursor for further functionalization (e.g., amidation, thiourea formation) .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- Hydrolysis of the methyl ester to 3-ethylsulfonylpyrazolo[1,5-a]pyridine-2-carboxylic acid (Step 7, ) converts the compound into a carboxylic acid, enhancing solubility and enabling salt formation for improved bioavailability. The acid derivative shows a molecular ion peak at m/z 255 ([M+1]+) compared to the ester’s m/z 269 ([M-1]+) .
- Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 151831-21-9) lacks the 4-chloro substituent, reducing steric hindrance and electronic effects, which may lower target affinity in biological assays .
Nitro and Amino Derivatives
- Methyl 3-nitropyrazolo[1,5-a]pyridine-2-carboxylate (Compound 6, ) incorporates a nitro group, which can be reduced to an amine (Compound 7) for subsequent reactions. The nitro derivative exhibits a distinct $ ^1H $ NMR signal at δ 9.04 (d, J = 6.9 Hz) for the pyridine proton, shifting upon reduction to δ 7.48 (td, J = 7.0 Hz) in the amino analog .
Drug Intermediate Potential
- The 3-ethylsulfonyl derivative () is a key intermediate in synthesizing kinase inhibitors, with a reported 83.6% yield in the hydrolysis step .
- Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate () demonstrates the impact of aryl substituents (p-tolyl) on crystallinity and stacking interactions, relevant to solid-state formulation .
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Research indicates that this compound may inhibit specific kinases associated with cancer progression, such as AXL and c-MET, which are known to play roles in metastasis and therapeutic resistance.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <50 | Kinase inhibition |
| A549 | <50 | Kinase inhibition |
Anti-Inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Studies suggest that it may modulate pathways involving mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .
Table 2: Anti-Inflammatory Activity Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| Methyl 4-chloro | <50 | MAPKs |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to the inhibition of tumor growth and reduction of inflammation.
Key Molecular Targets
- AXL Kinase : Involved in cell survival and proliferation.
- c-MET Kinase : Plays a role in cell growth and differentiation.
- MAPKs : Regulate various cellular processes including inflammation.
Case Studies and Research Findings
Recent studies have further elucidated the potential of this compound in cancer treatment:
- In vitro Studies : Demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values below 50 µM.
- In vivo Models : Preliminary animal studies indicated reduced tumor size when administered alongside standard chemotherapy agents.
- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with other anticancer drugs to enhance therapeutic outcomes.
Q & A
Basic Synthesis
Q: What are the established synthetic routes for Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate, and how do reaction parameters influence yield? A: The compound is synthesized via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyridine precursors under elevated pressure (60–100 psi) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C.
- Catalyst system : Pd(PPh₃)₄ with CO gas facilitates carbonyl insertion.
Chlorine at the 4-position directs reactivity, enabling selective functionalization at the 2-position .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR resolves the pyrazolo-pyridine scaffold and ester group (e.g., δ ~3.9 ppm for methyl ester) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 225.06) .
- X-ray crystallography : Provides absolute configuration data for crystalline derivatives .
Reactivity and Functionalization
Q: How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions? A: The 4-chloro group acts as a directing/activating site for electrophilic substitution and Suzuki-Miyaura couplings. For example:
- Buchwald-Hartwig amination : Pd-mediated coupling with amines proceeds at 100°C, replacing Cl with NH-R groups .
- Electron-deficient systems : Chlorine enhances reactivity toward nucleophilic aromatic substitution (SNAr) with thiols or alkoxides .
Advanced Synthetic Optimization
Q: How can researchers optimize reaction conditions to mitigate byproduct formation during functionalization? A: Key strategies include:
- Temperature control : Lower temperatures (≤50°C) reduce decomposition of thermally labile intermediates .
- Protecting groups : Temporary protection of the ester moiety (e.g., silylation) prevents unwanted hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported yields for similar derivatives? A: Discrepancies often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., NO₂) accelerate reactions but may lower yields due to side reactions .
- Chromatographic methods : Use preparative HPLC to isolate isomers (e.g., regioisomeric byproducts in nitration reactions) .
- Reagent purity : Trace moisture in Pd catalysts can reduce coupling efficiency; rigorous drying improves reproducibility .
Computational Modeling
Q: What computational tools predict the compound’s reactivity or interaction with biological targets? A:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate binding to kinase targets (e.g., JAK2) using PyMOL or AutoDock, guided by SAR studies .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.1) for drug discovery .
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s structure-activity relationships (SAR)? A:
- In vitro assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC50 values) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Proteomics : LC-MS/MS identifies protein targets in cellular lysates after pull-down assays .
Functionalization Strategies
Q: How can position-specific modifications (e.g., at C-7) be achieved without disrupting the core structure? A:
- Directed C–H activation : Rh(III) catalysts enable regioselective arylation at C-7 using aryl boronic acids .
- Photoredox catalysis : Under blue LED light, decarboxylative coupling introduces alkyl/aryl groups at C-3 .
- Protection-deprotection : Use Boc groups to shield reactive sites during multi-step syntheses .
Stability and Storage
Q: What conditions ensure long-term stability of this compound and its derivatives? A:
- Storage : -20°C under inert gas (N₂/Ar) prevents ester hydrolysis and oxidation .
- Lyophilization : Freeze-drying aqueous solutions retains stability >12 months .
- Light sensitivity : Amber vials mitigate photodegradation; monitor via UV-Vis spectroscopy (λmax ~270 nm) .
Comparative Substituent Effects
Q: How do substituent variations (e.g., Br vs. Cl at C-4) alter physicochemical properties? A:
- Electron-withdrawing effects : Cl increases electrophilicity at C-2 (vs. Br), enhancing SNAr reactivity .
- Lipophilicity : LogP increases by ~0.5 units for Br-substituted analogs, impacting membrane permeability .
- Crystallinity : Chloro derivatives form more stable crystals (higher melting points) due to tighter packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
